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The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1

(FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Activation

of GPR40 on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS),

offering a mechanism to improve glycemic control with a reduced risk of hypoglycemia

compared to traditional insulin secretagogues.[4][5] However, the development of GPR40

agonists has been hampered by off-target effects, most notably the hepatotoxicity that led to

the termination of phase III clinical trials for fasiglifam (TAK-875). This technical guide provides

an in-depth analysis of the off-target effects of novel GPR40 agonists, with a focus on

quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Canonical GPR40 Signaling Pathway
GPR40 is predominantly coupled to the Gαq/11 subunit of heterotrimeric G proteins. Upon

agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic

reticulum, leading to an increase in intracellular calcium concentrations. This elevation in

intracellular Ca2+ is a key signal for the potentiation of glucose-stimulated insulin secretion.
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Caption: Canonical GPR40 signaling pathway leading to insulin secretion.

Off-Target Liabilities of GPR40 Agonists: The Case
of Fasiglifam (TAK-875)
The clinical development of the GPR40 agonist fasiglifam (TAK-875) was halted due to

concerns about liver safety. Subsequent research has elucidated several potential mechanisms

for this hepatotoxicity, which are believed to be off-target effects.

Mechanisms of Fasiglifam-Induced Hepatotoxicity
The liver toxicity of fasiglifam is not considered a class effect of GPR40 agonism but rather is

attributed to the specific chemical properties of the molecule. The proposed mechanisms

include:

Formation of Reactive Metabolites: Fasiglifam undergoes metabolism to form a reactive acyl

glucuronide. This metabolite can covalently bind to cellular proteins, leading to cellular stress

and toxicity.
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Inhibition of Bile Acid Transporters: Fasiglifam and its metabolites have been shown to inhibit

key bile acid transporters in the liver, such as the bile salt export pump (BSEP) and multidrug

resistance-associated proteins (MRPs). Inhibition of these transporters can lead to the

accumulation of cytotoxic bile acids within hepatocytes.

Mitochondrial Dysfunction: Studies have indicated that fasiglifam can impair mitochondrial

respiration in hepatocytes, potentially leading to cellular energy depletion and oxidative

stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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